Hydroxy-PEG4-methyl ester
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Overview
Description
Hydroxy-PEG4-methyl ester is a compound with the chemical formula C12H24O7 and a molecular weight of 280.32 g/mol . It is a polyethylene glycol (PEG)-based linker that is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound is characterized by its high solubility in water and its ability to improve the solubility of other compounds when used as a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-methyl ester can be synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with a suitable carboxylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using high-purity PEG and carboxylic acids . The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-methyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation: Formation of carbonyl compounds.
Scientific Research Applications
Hydroxy-PEG4-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Applied in the formulation of various industrial products to enhance their solubility and stability.
Mechanism of Action
Hydroxy-PEG4-methyl ester functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation . The compound connects two different ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Hydroxy-PEG4-methyl ester is unique due to its high solubility and versatility as a linker . Similar compounds include:
This compound: Another PEG-based linker with similar properties.
Methyl-PEG-NHS-ester: A PEG-based linker used for PEGylation of amine-containing molecules.
These compounds share similar applications but differ in their specific chemical structures and reactivity .
Properties
Molecular Formula |
C12H24O7 |
---|---|
Molecular Weight |
280.32 |
IUPAC Name |
methyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C12H24O7/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h13H,2-11H2,1H3 |
InChI Key |
ABLVCDPHCRXTRK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCOCCOCCOCCOCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxy-PEG4-methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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